molecular formula C17H21N3O2 B2902233 N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide CAS No. 2411220-99-8

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide

Cat. No.: B2902233
CAS No.: 2411220-99-8
M. Wt: 299.374
InChI Key: YAKQPXCDINPTLJ-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide (CAS 2411220-99-8) is an organic compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol . Its structure is characterized by a but-2-ynamide chain linked to a propyl spacer that terminates in a ketone group, which is connected to a core 4-phenylpiperazine moiety, as defined by the SMILES string CC#CC(=O)NCCC(=O)N1CCN(c2ccccc2)CC1 . The presence of the piperazine scaffold is of significant research interest, as this heterocycle is a well-established privileged structure in medicinal chemistry, known to contribute to a wide range of biological activities . Piperazine-containing compounds are frequently explored in pharmaceutical research for their potential as antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic agents, among others . Specifically, research into compounds sharing the N-[3-(4-phenylpiperazin-1-yl)propyl] carboxamide scaffold has demonstrated their relevance in the development of selective enzyme inhibitors, such as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, highlighting the value of this structural framework in chemical biology and drug discovery efforts . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-6-16(21)18-10-9-17(22)20-13-11-19(12-14-20)15-7-4-3-5-8-15/h3-5,7-8H,9-14H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQPXCDINPTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide typically involves the reaction of 4-phenylpiperazine with a suitable acylating agent to introduce the but-2-ynamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Differences

Compound Name Key Structural Features Molecular Formula (Calculated) Notable Substituents
N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide (Target) 4-Phenylpiperazine, 3-oxopropyl chain, but-2-ynamide C₂₀H₂₄N₄O₂ Alkyne amide, ketone
MM0421.02: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity) 4-Phenylpiperazine, triazolo[4,3-a]pyridin-3-one ring C₁₉H₂₂N₆O Triazolopyridinone, no alkyne/amide
MM0421.03: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride (Impurity) 4-(4-Chlorophenyl)piperazine, triazolo[4,3-a]pyridin-3-one ring, dihydrochloride salt C₁₉H₂₂ClN₆O·2HCl Chlorophenyl, hydrochloride salt

Functional Implications

  • Target Compound :

    • The but-2-ynamide group introduces an alkyne bond, which may enhance stability or enable click chemistry modifications. The amide group could improve solubility in polar solvents .
    • The 3-oxo group in the propyl chain may influence conformational flexibility or hydrogen-bonding interactions.
  • Impurity MM0421.02 :

    • The triazolo[4,3-a]pyridin-3-one heterocycle replaces the alkyne amide, introducing aromaticity and planar geometry. This structural shift could alter receptor binding profiles or metabolic pathways compared to the target compound .
  • The dihydrochloride salt form improves solubility in aqueous media, which is critical for pharmaceutical formulations .

Physicochemical Properties (Theoretical)

Property Target Compound MM0421.02 MM0421.03
Molecular Weight (g/mol) ~352.44 ~350.42 ~453.81 (with HCl)
Solubility Moderate in polar solvents Low (neutral heterocycle) High (salt form)
Aromaticity Low (amide/alkyne) High (triazolopyridinone) High (triazolopyridinone)

Research Findings and Implications

  • Synthetic Pathways : The presence of MM0421.02 and MM0421.03 as impurities suggests they may form during the synthesis of the target compound, possibly via side reactions involving triazole formation or chlorination .
  • Pharmacological Impact: The triazolopyridinone ring in impurities may confer distinct biological activities, such as altered receptor affinity or off-target effects. The chlorophenyl group in MM0421.03 could enhance binding to hydrophobic pockets in enzymes or receptors compared to the phenyl group in the target compound.

Biological Activity

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine moiety, which is common in various biologically active compounds. The molecular formula is C15H20N2OC_{15}H_{20}N_2O, with a molecular weight of approximately 248.34 g/mol. Its structure suggests potential interactions with biological targets, particularly in the central nervous system and for antimicrobial applications.

The biological activity of this compound may be attributed to its interaction with specific proteins and enzymes:

  • Oxidoreductase Proteins : It is suggested that this compound interacts with oxidoreductase proteins, which play a crucial role in various metabolic pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may also exhibit similar activities .

Antiviral and Antibacterial Studies

Research has shown that derivatives of piperazine exhibit significant antiviral activity. For instance, a study on 3-phenylpiperidine derivatives found moderate protection against viruses such as HIV and Herpes Simplex Virus (HSV) . The following table summarizes the biological activity findings related to piperazine derivatives:

CompoundVirus/Bacteria TargetedActivity LevelReference
3fCVB-2Moderate
3gHSV-1Moderate
N-[3-Oxo...]Various bacteria (e.g., Staphylococcus aureus)Potentially active

Case Studies

  • Piperazine Derivatives : A study synthesized various piperazine derivatives and evaluated their antiviral activities against HIV and other viruses. Compounds showed varying levels of cytotoxicity, with some demonstrating significant activity against viral infections .
  • Antimicrobial Activity : In vitro studies have indicated that certain piperazine-based compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Candida albicans .

Q & A

Advanced Research Question

  • LC-MS/MS : Employ high-resolution tandem mass spectrometry to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II conjugates (e.g., glucuronidation) .
  • Isotope Labeling : Use 13C^{13}C-labeled alkyne groups to trace metabolic pathways via isotopic patterns in fragmentation spectra .

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